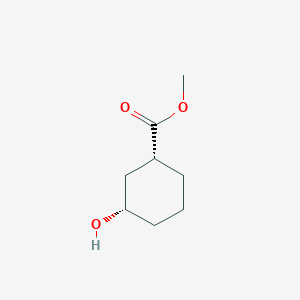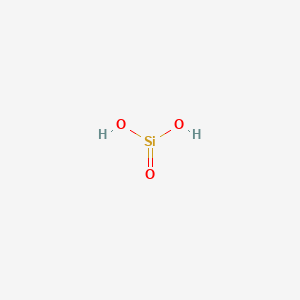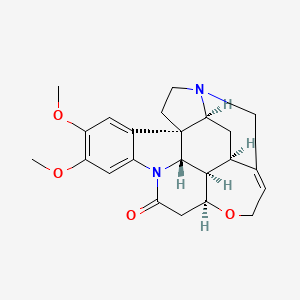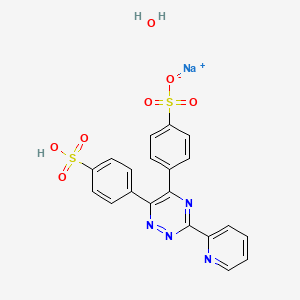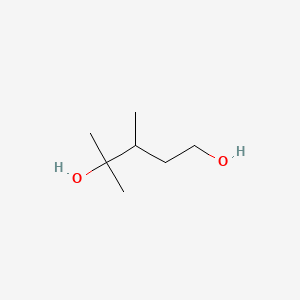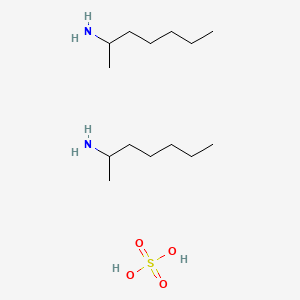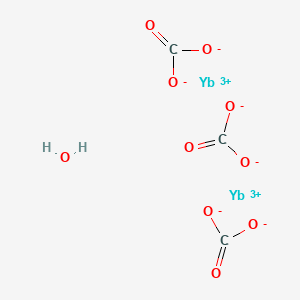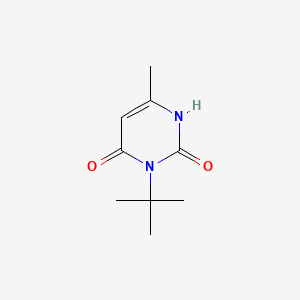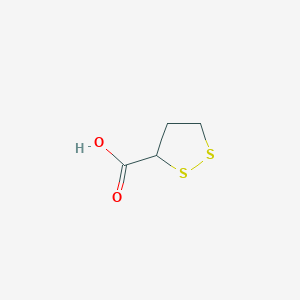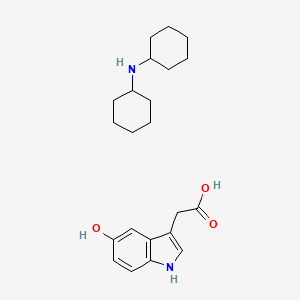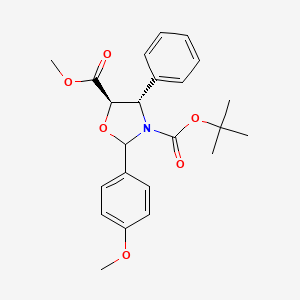![molecular formula C15H22OS B6593592 Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- CAS No. 651317-92-9](/img/structure/B6593592.png)
Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-
Overview
Description
Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- is an organic compound with the molecular formula C15H22OS. This compound is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring, and a thioether group is attached to the phenyl ring. The compound is chiral, with the (1S,2S) configuration indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-(1-methylethyl)phenylthiol with a suitable electrophile to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Cyclohexanol Derivative Formation: The next step involves the introduction of the cyclohexanol moiety. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of cyclohexanol reacts with the electrophilic center of the thioether intermediate.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S,2S) enantiomer. This can be achieved through various chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and advanced separation techniques can improve the enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products
Oxidation: Cyclohexanone, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-; Carboxylic acids.
Reduction: Cyclohexanol derivatives, alkanes.
Substitution: Various substituted thioethers.
Scientific Research Applications
Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It is also used in the study of stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.
Comparison with Similar Compounds
Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- can be compared with other similar compounds such as:
Cyclohexanol, 4-(1-methylethyl)-: This compound lacks the thioether group and has different chemical and biological properties.
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: This compound has a different substitution pattern on the cyclohexane ring, leading to different reactivity and applications.
Cyclohexanol, 1-methyl-4-(1-methylethyl)-: This compound has a different configuration and substitution pattern, affecting its chemical and biological properties.
The uniqueness of Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- lies in its specific substitution pattern and chiral configuration, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(1S,2S)-2-(4-propan-2-ylphenyl)sulfanylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22OS/c1-11(2)12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)16/h7-11,14-16H,3-6H2,1-2H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUMUUUSWSEGNQ-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2CCCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S[C@H]2CCCC[C@@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477142 | |
| Record name | Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651317-92-9 | |
| Record name | Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


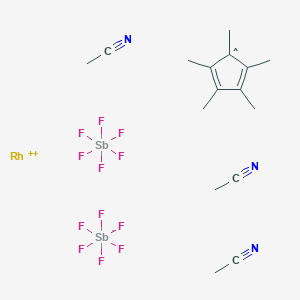
![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)
![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)
